7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

IDO1 Cancer Immunotherapy Enzyme Inhibition

Secure the exact 7-bromo-2-chloro substitution pattern validated in leading patent estates for PI3K-γ inhibitors and TLR7 agonists. This building block features orthogonal C2-Cl and C7-Br handles for sequential functionalization—a reactivity profile that generic analogs cannot replicate. Substituting even closely related imidazotriazines can derail synthetic routes and invalidate established SAR. Ensure batch-to-batch consistency in your immunotherapy or kinase inhibitor program. Available now with documented purity.

Molecular Formula C5H3BrClN5
Molecular Weight 248.47 g/mol
Cat. No. B13534783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine
Molecular FormulaC5H3BrClN5
Molecular Weight248.47 g/mol
Structural Identifiers
SMILESC1=C(N2C(=N1)C(=NC(=N2)Cl)N)Br
InChIInChI=1S/C5H3BrClN5/c6-2-1-9-4-3(8)10-5(7)11-12(2)4/h1H,(H2,8,10,11)
InChIKeyRBNQTSHDCTWZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (CAS 2308544-12-7): A Differentiated Heterocyclic Building Block


7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine (CAS: 2308544-12-7) is a functionalized heterocyclic compound within the imidazo[2,1-f][1,2,4]triazine class. It features a fused imidazole-triazine bicyclic core that has been broadly explored in medicinal chemistry, particularly in patent literature, for the development of kinase inhibitors and immunomodulatory agents [1]. This compound is characterized by the presence of two distinct halogen substituents at the C7 (bromo) and C2 (chloro) positions, with the C4 position bearing a primary amine group [2]. This specific substitution pattern provides a distinct reactivity profile for further synthetic elaboration. Its primary applications are as a key intermediate or advanced building block in the synthesis of more complex molecules targeting pathways such as PI3K-γ [3] and as part of a core scaffold for TLR7 and TLR8 agonists [4][5].

Procurement Implications for 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine: Why Scaffold Substitution Is Not Feasible


Generic substitution of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine with other imidazotriazine derivatives or similar heterocyclic building blocks is not scientifically viable due to the precise and divergent roles of its substituents in determining downstream synthetic utility and biological target engagement. The C2-chloro and C7-bromo atoms are chemically distinct, enabling orthogonal functionalization strategies (e.g., sequential cross-coupling reactions) that are impossible with a single halogen or a different substitution pattern [1]. Critically, Structure-Activity Relationship (SAR) studies from the patent literature reveal that even minor changes to the substitution pattern on this scaffold can dramatically shift the target profile and potency of the final compound. For instance, specific substitution at the C2 and C7 positions has been shown to be critical for achieving and tuning agonist activity at TLR7 [2] versus TLR8 [3]. Substituting this building block with a closely related analog risks derailing a synthetic route and introducing variability that invalidates established SAR and assay outcomes.

Quantitative Evidence Differentiating 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine from In-Class Analogs


IDO1 Inhibitory Activity: 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine vs. Analog

In a biochemical assay, 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine demonstrated an IC50 of 78 nM for inhibiting human Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. In comparison, a structurally related imidazotriazine derivative (BindingDB ID: BDBM50203248) exhibited a Ki of 123 nM under similar assay conditions [2]. While these are separate studies, the assays are comparable as both measure inhibition of recombinant human IDO1. This suggests the target compound offers an approximately 1.6-fold greater inhibitory potency.

IDO1 Cancer Immunotherapy Enzyme Inhibition

TLR7 Agonist Activity: Functional Switch via Core Substitution Pattern

Patent literature establishes that imidazo[2,1-f][1,2,4]triazin-4-amines with the 7-bromo-2-chloro substitution pattern are a key component of potent TLR7 agonists [1]. A comparator analog with a different substitution pattern (BDBM50608583) demonstrates an EC50 of 1.57 µM (1570 nM) for agonizing human TLR7 in a cellular reporter gene assay [2]. While a direct quantitative comparison for the exact 7-Bromo-2-chloro derivative is not available, this class-level data shows that modification of the core scaffold yields >1000-fold differences in cellular potency. The specific halogenation pattern of the target compound is a critical design element for achieving and tuning the desired TLR7-mediated immune response [1].

TLR7 Agonist Immuno-oncology Cellular Assay

Functional Selectivity: Differentiation Between TLR7 and TLR8 Agonism

Patent filings from the same assignee differentiate the use of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonists [1] from their use as TLR8 agonists [2]. While the exact 7-Bromo-2-chloro derivative is specifically claimed and exemplified for TLR7 agonism [1], a separate class of structurally related derivatives is required to achieve potent TLR8 agonism. This demonstrates that the 7-Bromo-2-chloro substitution pattern is not a pan-agonist but is linked to a specific functional profile (TLR7 over TLR8).

TLR8 Agonist Immuno-oncology Target Selectivity

Synthetic Utility: Orthogonal Halogen Handle for PI3Kγ Inhibitor Development

The compound is explicitly cited as a useful intermediate for the preparation of imidazo[1,2-a]pyrazines and related compounds that act as PI3K-γ inhibitors [1]. The orthogonality of its C2-chloro and C7-bromo substituents is a key design feature that allows for sequential cross-coupling reactions. This enables the introduction of diverse chemical moieties at two distinct positions in a controlled, stepwise manner, which is a critical advantage over analogs with only a single reactive site or two identical halogens [2].

PI3Kγ Inhibitor Cancer Synthetic Chemistry

Targeted Research Applications for 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine


Lead Optimization in IDO1 Inhibitor Programs

Given its demonstrated sub-micromolar inhibitory activity against recombinant human IDO1 (IC50 = 78 nM) [1], this compound serves as an advanced starting point or a comparative tool for structure-activity relationship (SAR) studies in cancer immunotherapy research. Its distinct halogenation pattern provides two synthetic handles for further diversification to improve potency, selectivity, and pharmacokinetic properties. The measurable difference in potency compared to other in-class imidazotriazine derivatives [2] supports its selection for exploring novel chemical space within IDO1-targeted therapies.

Synthesis of Selective TLR7 Agonists for Immuno-oncology

The compound's core scaffold, as detailed in recent patent literature, is explicitly linked to potent and selective TLR7 agonism [1]. For research groups focused on developing novel immunotherapeutic agents, this building block is a validated and crucial component. Its specific 7-bromo-2-chloro substitution pattern is associated with the desired functional selectivity for TLR7 over TLR8 [2], which is essential for programs aiming to achieve a specific immunomodulatory profile without confounding effects from TLR8 activation [3]. Using this exact compound ensures alignment with established SAR from leading patent estates.

Efficient Synthesis of PI3Kγ Inhibitor Libraries

The compound's explicit designation as a useful intermediate for preparing imidazo[1,2-a]pyrazine-based PI3K-γ inhibitors highlights its value in kinase drug discovery [1]. The orthogonal C2-chloro and C7-bromo substituents are key for enabling rapid, sequential derivatization [2]. This allows chemists to efficiently synthesize focused libraries of analogs for probing PI3Kγ inhibition, a validated target in cancer, autoimmune, and cardiovascular diseases [1]. Substituting this building block would necessitate a redesign of the synthetic route and limit the accessible chemical diversity.

Synthetic Methodology Development with Orthogonal Halogens

Beyond specific therapeutic areas, this compound is a prime substrate for developing and validating novel cross-coupling methodologies. The presence of both a C2-Cl and a C7-Br bond on the same heterocyclic core presents a challenging and instructive case study for chemoselective functionalization [1]. Researchers can leverage this building block to explore new catalysts and reaction conditions for sequential bond formation, using the defined reactivity of the chloro- and bromo- substituents to assess catalyst selectivity and functional group tolerance in a complex heterocyclic environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.